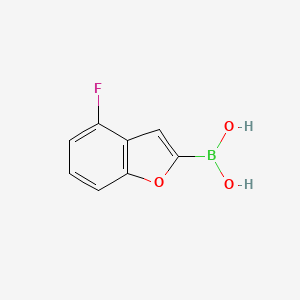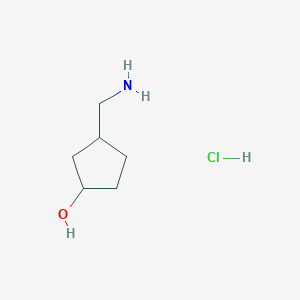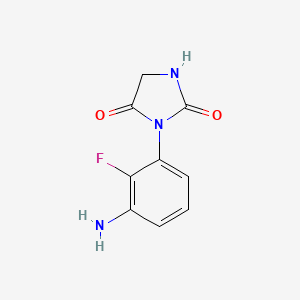
3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオン
説明
“3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8FN3O2 . It is a type of imidazolidine derivative . Imidazolidine derivatives have been studied for their potential biological activities, including anti-parasitic effects .
Synthesis Analysis
The synthesis of imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, involves various chemical reactions . The structures of these compounds are confirmed by spectroscopic methods .Molecular Structure Analysis
The molecular structure of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is determined by spectroscopic methods . These methods provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
Imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, undergo various chemical reactions during their synthesis . These reactions lead to significant changes in the molecular structure of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” are determined by its molecular structure . These properties include its molecular weight, chemical names, classification, and more .科学的研究の応用
抗ウイルス活性
インドール誘導体は、私たちの関心の対象である化合物と構造的に類似しており、顕著な抗ウイルス特性を示すことが報告されています . 例えば、特定のインドール系分子は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示しています . 拡張により、3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオンは、ウイルス複製機構を標的とする誘導体へと合成できる可能性があり、抗ウイルス薬開発のための新しい道を開きます。
抗炎症特性
インドール骨格は、その抗炎症能力で知られています . これは、私たちの化合物が、炎症性疾患の治療を目的とした新しい薬の合成に利用できることを示唆しています。そのユニークな構造は、炎症反応に関与する主要な酵素や経路と相互作用する可能性があり、新規治療薬の基礎を提供します。
抗がんの可能性
インドール部分を有する化合物は、抗がん活性を有することが判明しています . 3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオンにおけるフルオロフェニル基の存在は、腫瘍細胞の増殖を阻害する能力を高める可能性があります。 これは、同様の化合物がヒト腫瘍細胞に対して抗有糸分裂活性を示したことを示す研究によって裏付けられています . この用途に関する研究は、新しい化学療法薬の開発につながる可能性があります。
抗菌有効性
インドール誘導体は、その抗菌特性でも知られています . これは、3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオンを、耐性菌株に対して有効な新しい抗生物質を開発するための足場として使用できる可能性を開きます。これは、抗生物質耐性に対する闘いにおいて重要なニーズに対処します。
抗糖尿病活性
インドール誘導体の構造的複雑さは、抗糖尿病効果と関連付けられています . 3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオンの核心構造を修飾することで、インスリン受容体やグルコース代謝に関与する酵素など、糖尿病管理に関連する生物学的標的との相互作用を高めることが可能になるかもしれません。
神経保護用途
関連するインドール化合物の生物学的活性から、3-(3-アミノ-2-フルオロフェニル)イミダゾリジン-2,4-ジオンが神経保護剤として役立つ可能性があります . アルツハイマー病やパーキンソン病などの疾患において重大な懸念事項である、神経細胞の損傷や死から保護する有効性について調査できます。
将来の方向性
Future research on “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” and other imidazolidine derivatives may focus on further elucidating their biological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .
作用機序
Target of Action
Similar compounds, such as imidazolidine-2,4-dione derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 20918 , which is within the optimal range for drug-like molecules, suggesting it could have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown a wide range of pharmacological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins and enzymes.
Molecular Mechanism
At the molecular level, 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, the compound can exhibit toxic or adverse effects, including damage to tissues and organs.
Metabolic Pathways
3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . These processes can influence its accumulation and overall efficacy.
Subcellular Localization
The subcellular localization of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHVDBMBPXOCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224225 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803588-16-0 | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





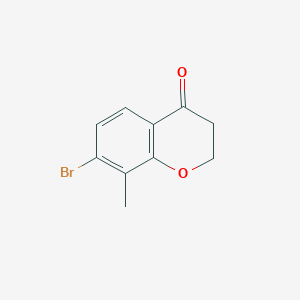

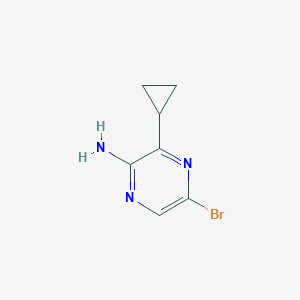
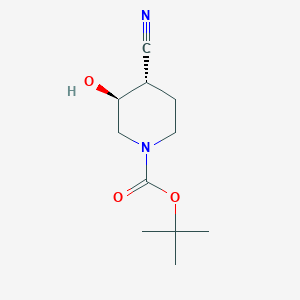
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)


